molecular formula C10H10N2O2 B2792501 1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one CAS No. 173194-42-8

1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one

Cat. No.: B2792501
CAS No.: 173194-42-8
M. Wt: 190.202
InChI Key: YKGBFOVPFDTMHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. Pyrazole cores, especially those featuring methoxyphenyl substituents, are recognized as privileged structures in the development of novel bioactive molecules. Researchers are investigating these scaffolds for their multifaceted biological potential. Studies on closely related pyrazole derivatives have demonstrated a remarkable ability to inhibit reactive oxygen species (ROS) production in cellular models such as human platelets, suggesting a potent antioxidant mechanism that could be relevant for studying oxidative stress-related pathways . Furthermore, structural analogues have shown promising antiproliferative activity against a range of cancer cell lines in screenings conducted by the National Cancer Institute (NCI), highlighting the value of this chemotype in oncology research . The pyrazole ring system is also a key component in compounds investigated for their anti-inflammatory properties and their interaction with various enzymatic targets, including p38α mitogen-activated protein kinase (MAPK) . As a building block, this compound offers researchers a versatile template for further chemical modification and structure-activity relationship (SAR) studies. The provided compound is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-9-4-2-8(3-5-9)12-7-6-10(13)11-12/h2-7H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGBFOVPFDTMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Methoxyphenyl 1h Pyrazol 3 2h One

Classical Condensation and Cyclization Approaches

Traditional methods for synthesizing the pyrazolone (B3327878) core rely on well-established condensation and cyclization reactions. These approaches are foundational in heterocyclic chemistry and remain widely used due to their reliability and the accessibility of starting materials.

Knorr-Type Reactions and Related Cyclocondensations

The most prominent classical route to 1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one is the Knorr pyrazole (B372694) synthesis. This reaction involves the condensation of a β-ketoester with a hydrazine (B178648) derivative. chemhelpasap.comjk-sci.com Specifically, the target compound is synthesized by reacting (4-methoxyphenyl)hydrazine (B1593770) with ethyl acetoacetate (B1235776). nih.gov

The mechanism begins with the formation of a hydrazone from the reaction between the hydrazine and the ketone group of the β-ketoester. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the ester carbonyl group, leading to the elimination of ethanol (B145695) and the formation of the pyrazolone ring. chemhelpasap.comslideshare.net Typically, this reaction is catalyzed by an acid and proceeds with high yields due to the formation of a stable aromatic product. chemhelpasap.comslideshare.net

Table 1: Knorr Synthesis of Pyrazolones
Reactant 1Reactant 2CatalystKey StepsProduct
(4-methoxyphenyl)hydrazineEthyl acetoacetateAcetic Acid1. Hydrazone formation2. Intramolecular cyclization3. Dehydration1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3(2H)-one
PhenylhydrazineEthyl benzoylacetateAcetic Acid1. Hydrazone formation2. Intramolecular cyclization3. Dehydration2,4-Dihydro-5-phenyl-3H-pyrazol-3-one chemhelpasap.com

1,3-Dipolar Cycloaddition Strategies

1,3-Dipolar cycloaddition offers another versatile pathway for constructing the pyrazole ring. mdpi.com This method involves the reaction of a 1,3-dipole with a dipolarophile (a molecule with a double or triple bond). For pyrazolone synthesis, nitrile imines are commonly used as the 1,3-dipole. chim.it

Nitrile imines are typically generated in situ from hydrazonoyl halides by treatment with a base. chim.it These reactive intermediates then undergo a [3+2] cycloaddition reaction with an alkyne or a suitable alkene. rsc.orgbohrium.com This approach is highly regioselective due to the electronic differences between the carbon and nitrogen atoms of the nitrile imine. chim.it While direct synthesis of the target pyrazolone via this method is less common, the strategy is fundamental for accessing a wide array of substituted pyrazoles which can be precursors.

Table 2: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
1,3-Dipole SourceDipolarophileConditionsProduct TypeRef.
Hydrazonoyl halidesAlkynesBase (e.g., DBU), CH3CN, Room Temp.1,3,5-Trisubstituted pyrazoles bohrium.com
Hydrazonoyl halidesAlkenes with leaving groupBaseSubstituted pyrazoles chim.it
Aryl tetrazolesAlkenes/AlkynesPhotochemical (UV light)Pyrazolines/Pyrazoles mdpi.com

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to complex molecules like pyrazolones in a single synthetic operation. ias.ac.in These reactions combine three or more starting materials in a one-pot process, minimizing waste and simplifying purification procedures.

For the synthesis of pyrazolone derivatives, a common MCR involves the reaction of an aldehyde, a β-ketoester like ethyl acetoacetate, and a hydrazine such as (4-methoxyphenyl)hydrazine. nih.gov In some variations, particularly for synthesizing fused pyranopyrazoles, a fourth component like malononitrile (B47326) is included. nih.govbeilstein-journals.org The reaction often proceeds through a sequence of condensations and Michael additions, culminating in the formation of the heterocyclic product. The use of catalysts, such as L-proline or imidazole (B134444), can enhance the reaction rate and yield. ias.ac.inpreprints.org

Modern and Sustainable Synthetic Methodologies

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods. These modern approaches aim to reduce environmental impact, improve safety, and enhance scalability through the use of advanced catalytic systems and process technologies.

Catalytic Systems for Pyrazolone Synthesis (e.g., Transition Metal-Free, Nano-Catalysis)

Modern synthetic routes increasingly employ catalysts to improve reaction efficiency and promote green chemistry principles. For pyrazolone synthesis, both transition metal-free and nano-catalytic systems have been developed.

Transition Metal-Free Catalysis: Organocatalysts such as imidazole have proven effective in the synthesis of pyrazolone derivatives. ias.ac.in Imidazole, a simple and readily available organic molecule, can catalyze the condensation reactions involved in pyrazolone formation, often in aqueous media, which enhances the green credentials of the process. ias.ac.inijsrst.com Its amphoteric nature allows it to act as both a weak acid and a weak base, facilitating the necessary proton transfer steps in the reaction mechanism.

Nano-Catalysis: Nanoparticle-based catalysts offer high surface area and unique reactivity, leading to enhanced catalytic efficiency. nih.gov For pyrazolone synthesis, various nanocatalysts have been explored:

Graphene oxide nanoparticles have been used as a Lewis base catalyst for the reaction between 1,3-dicarbonyl compounds and hydrazines, offering high yields and short reaction times. ajgreenchem.com

Zinc oxide (ZnO) nanoparticles provide an eco-friendly and efficient catalytic system for the condensation of hydrazines with β-ketoesters at room temperature. researchgate.net

Magnetic nanocatalysts , such as yolk-shell structured Fe3O4@PMO/IL-Cu or poly(aniline-co-melamine)@MnFe2O4, allow for easy separation and recycling of the catalyst using an external magnet, which simplifies product purification and reduces waste. nih.govfrontiersin.org These catalysts have been successfully applied in multicomponent reactions to produce pyrazole derivatives in high yields. nih.govfrontiersin.org

Table 3: Examples of Modern Catalytic Systems for Pyrazolone Synthesis
Catalyst TypeCatalyst ExampleReaction TypeAdvantagesRef.
OrganocatalystImidazoleMulticomponent ReactionMetal-free, mild conditions, aqueous media ias.ac.in
NanocatalystGraphene OxideCondensationGreen, high yields, recyclable ajgreenchem.com
NanocatalystZnO nanoparticlesCondensationEco-friendly, ambient temperature researchgate.net
Magnetic NanocatalystAg/La-ZnO core-shellMulticomponent ReactionHigh efficiency, reusability, solvent-free nih.gov
Magnetic NanocatalystYS-Fe3O4@PMO/IL-CuMulticomponent ReactionRecyclable, high efficiency, ultrasonic media frontiersin.org

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, faster reaction times, and easier scalability. galchimia.com The synthesis of pyrazoles and their derivatives has been successfully adapted to continuous-flow systems.

Microwave-Assisted and Ultrasonication Techniques

Conventional heating methods for the synthesis of pyrazolones often require long reaction times and can lead to the formation of byproducts. To overcome these limitations, microwave-assisted organic synthesis (MAOS) and ultrasonication have emerged as powerful tools that can dramatically reduce reaction times, improve yields, and enhance the purity of the final products.

Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate the rate of chemical reactions. In the context of pyrazolone synthesis, microwave-assisted methods have been successfully employed for the condensation reaction between substituted hydrazines and β-ketoesters. For instance, the synthesis of pyrazolone derivatives has been achieved in good to excellent yields (51–98%) under microwave irradiation and solvent-free conditions. This approach is not only time-efficient but also aligns with the principles of green chemistry by minimizing energy consumption and the use of volatile organic solvents.

Ultrasonication, the application of ultrasound to chemical reactions, facilitates the synthesis of pyrazolones through acoustic cavitation. This phenomenon involves the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized high temperatures and pressures, leading to an enhancement of mass transfer and reaction rates. The ultrasound-mediated synthesis of substituted pyrazolones from hydrazine derivatives and β-ketoesters under solvent-free conditions has been reported to produce the desired products in high yields within very short reaction times. This technique offers a simple, efficient, and environmentally friendly alternative to conventional methods.

Table 1: Comparison of Microwave-Assisted and Ultrasonication Techniques in Pyrazolone Synthesis

Feature Microwave-Assisted Synthesis Ultrasonication
Energy Source Electromagnetic Irradiation High-frequency Sound Waves
Mechanism Rapid, uniform heating Acoustic cavitation
Reaction Time Significantly reduced (minutes) Drastically shortened
Yields Generally high to excellent Good to excellent
Conditions Often solvent-free Can be performed solvent-free

| Advantages | Time and energy saving, improved yields | Simple procedure, increased yields and selectivity |

Solvent-Free and Environmentally Conscious Methods

The development of solvent-free and environmentally conscious synthetic methods is a cornerstone of green chemistry. These approaches aim to reduce or eliminate the use of hazardous solvents, thereby minimizing the environmental impact of chemical processes. The synthesis of this compound and its derivatives has been successfully adapted to these principles.

Solvent-free synthesis, often coupled with microwave irradiation or ultrasonication, has proven to be a highly effective strategy for the preparation of pyrazolones. The reaction of various β-ketoesters with hydrazine derivatives can proceed smoothly in the absence of a solvent, leading to the formation of pyrazolone derivatives in good to excellent yields. This not only simplifies the work-up procedure but also reduces the generation of chemical waste. An efficient one-pot, three-component synthesis of novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene (B1206846) aminal libraries has been achieved by simply refluxing the reactants under solvent-free and catalyst-free conditions, resulting in excellent yields and an easy work-up.

Environmentally conscious methods also include the use of water as a green solvent. Water is an ideal solvent for chemical reactions due to its non-toxic, non-flammable, and readily available nature. While the organic precursors for pyrazolone synthesis may have limited solubility in water, the use of phase-transfer catalysts or performing the reaction at elevated temperatures can overcome this limitation.

Precursor Design and Reactivity Control in Synthesis

The primary precursors for the target molecule are:

4-Methoxyphenylhydrazine: This substituted hydrazine provides the N1-aryl group of the pyrazolone ring. The methoxy (B1213986) group at the para position of the phenyl ring can influence the electronic properties of the hydrazine and its reactivity.

A β-ketoester, typically ethyl acetoacetate: This compound provides the carbon backbone for the pyrazolone ring. The ester and ketone functionalities are the reactive sites for the condensation and cyclization reactions.

The reaction between an unsymmetrical β-dicarbonyl compound and a substituted hydrazine can potentially lead to the formation of two regioisomers. However, the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate generally proceeds with high regioselectivity. The initial step is the condensation of the more nucleophilic nitrogen of the hydrazine with the more electrophilic ketone carbonyl of the ethyl acetoacetate, followed by an intramolecular cyclization to yield the desired this compound.

Reactivity control is essential to ensure the formation of the desired product and to minimize side reactions. This can be achieved by carefully selecting the reaction conditions, such as temperature, catalyst, and solvent. For instance, the use of an acidic or basic catalyst can influence the rate of the condensation and cyclization steps.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize the yield and purity of the target compound while minimizing the reaction time and cost. For the synthesis of this compound, several parameters can be adjusted to achieve optimal results.

Catalyst: The cyclocondensation reaction can be catalyzed by both acids and bases. Acid catalysts, such as acetic acid or mineral acids, can protonate the carbonyl group of the β-ketoester, making it more susceptible to nucleophilic attack by the hydrazine. Base catalysts, on the other hand, can deprotonate the hydrazine, increasing its nucleophilicity. The choice of catalyst can significantly impact the reaction rate and yield. In some cases, the reaction can proceed without a catalyst, especially under microwave or high-temperature conditions.

Solvent: The choice of solvent can influence the solubility of the reactants and the rate of the reaction. While traditional syntheses often employ organic solvents like ethanol or acetic acid, modern approaches favor greener alternatives like water or solvent-free conditions. The polarity of the solvent can affect the reaction pathway and the stability of the intermediates.

Temperature and Reaction Time: These two parameters are often interdependent. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of byproducts. Optimization involves finding the ideal temperature that provides a good yield in a reasonable amount of time. As discussed, microwave and ultrasound energy sources can significantly reduce the required reaction time compared to conventional heating.

Table 2: Illustrative Data on Optimization of Pyrazolone Synthesis

Entry Precursors Catalyst Solvent Method Time Yield (%)
1 Phenylhydrazine, Ethyl Acetoacetate None None Ultrasound 5 min 92
2 Phenylhydrazine, Ethyl Acetoacetate Acetic Acid Ethanol Conventional 2 h 85
3 Hydrazine Hydrate, Ethyl Benzoylacetate None None Microwave 3 min 90

This table presents illustrative data from various studies on pyrazolone synthesis to highlight the effect of different reaction conditions.

By systematically varying these parameters, optimal conditions for the synthesis of this compound can be established, leading to high yields of the desired product in an efficient and environmentally friendly manner.

Reaction Chemistry and Mechanistic Investigations of 1 4 Methoxyphenyl 1h Pyrazol 3 2h One

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of 1-(4-methoxyphenyl)-1H-pyrazol-3(2H)-one is characterized by the interplay between the pyrazolone (B3327878) core and the methoxy-substituted phenyl ring. The pyrazolone ring can undergo electrophilic substitution, particularly at the C-4 position, while the electron-rich phenyl group is also susceptible to electrophilic attack. The amphoteric nature of the pyrazole (B372694) ring system means its nucleophilicity is significantly altered in acidic or basic conditions, which influences its reaction pathways. mdpi.com

The pyrazolone ring possesses distinct reactive sites, but the C-4 position is particularly susceptible to electrophilic substitution. nih.gov This reactivity is attributed to the electronic nature of the heterocyclic system. The presence of electron-donating groups on the ring can further activate this position.

A notable example of this regioselectivity is the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. mdpi.com For instance, the reaction of a similar pyrazole derivative, 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole, with the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) results in formylation at the C-4 position. mdpi.com This reaction proceeds through an electrophilic attack by the Vilsmeier reagent on the electron-rich C-4 carbon of the pyrazole ring. Such reactions highlight the C-4 position as the primary site for electrophilic attack.

Furthermore, electrophilic iodination of 1-aryl-pyrazoles using N-iodosuccinimide (NIS) has been shown to be highly regioselective for the 4-position. rsc.org The reaction conditions can be tuned to achieve high yields of the 4-iodo derivative, which serves as a versatile intermediate for further functionalization through cross-coupling reactions. rsc.org

The phenyl group at the N-1 position is substituted with a methoxy (B1213986) group (-OCH3) at the para-position. The methoxy group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. libretexts.org This is due to its ability to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the sigma complex) formed during the attack of an electrophile. libretexts.org

Consequently, electrophilic attack on the 1-(4-methoxyphenyl) moiety is directed to the positions ortho to the methoxy group (C-3' and C-5'). However, the pyrazole ring itself can influence the reactivity of the appended phenyl group. In some cases, electrophilic attack can occur on the phenyl ring if the pyrazolone ring is deactivated or if reaction conditions are harsh. For example, in the iodination of 1-(4-methoxyphenyl)-3-trifluoromethylpyrazole, a minor product resulting from the iodination of the methoxyphenyl ring at the position ortho to the methoxy group was observed, demonstrating the competitive nature of the two aromatic systems. rsc.org

Tautomerism and Isomerization Processes

Pyrazolones are known for their ability to exist in multiple tautomeric forms, a phenomenon crucial to their chemical reactivity and biological activity. researchgate.net For this compound, three principal tautomeric forms are possible: the CH form (keto), the OH form (enol), and the NH form (a second keto form). The equilibrium between these forms is sensitive to factors such as the solvent, temperature, and the nature of substituents. researchgate.netijpcbs.com

Tautomeric forms of this compound: (a) CH form, (b) NH form, (c) OH form.
Figure 1. Principal tautomeric forms of 1-substituted pyrazol-3-ones.

Experimental studies, primarily using NMR spectroscopy and X-ray crystallography, have been instrumental in determining the predominant tautomeric forms of pyrazolones in various states. For the closely related compound 1-phenyl-1H-pyrazol-3-ol, investigations have provided significant insight. nih.govnih.gov

An X-ray crystal structure analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it crystallizes as dimers of the OH-tautomer, 1-phenyl-1H-pyrazol-3-ol. nih.govnih.gov In solution, NMR studies (¹H, ¹³C, ¹⁵N) show that this compound exists predominantly as the OH form, forming hydrogen-bonded pairs in nonpolar solvents like CDCl₃. nih.govresearchgate.net However, in polar aprotic solvents such as DMSO-d₆, these dimers dissociate, and the monomeric OH form is observed. nih.govnih.gov This solvent-dependent behavior underscores the role of intermolecular interactions in stabilizing specific tautomers.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to investigate the relative stabilities of pyrazolone tautomers and to rationalize experimental observations. ijpcbs.com These theoretical studies calculate the total energies of the different tautomers in the gas phase and in solution, often using a polarizable continuum model (PCM) to simulate solvent effects. ijpcbs.comresearchgate.net

Studies on similar pyrazolone systems consistently show that the relative stability of the tautomers is highly dependent on the medium. ijpcbs.com In the gas phase, the CH form is generally found to be the most stable, followed by the NH form, with the OH form being the least stable. ijpcbs.comijpcbs.com As the polarity of the solvent increases, the energy differences between the tautomers decrease, and the relative stability can shift. ijpcbs.comnih.gov Specifically, the NH form tends to be more stabilized in polar solvents compared to the CH and OH forms. ijpcbs.com

The following table summarizes typical theoretical findings for the relative energies of pyrazolone tautomers.

TautomerRelative Energy in Gas Phase (kcal/mol)Relative Energy in Ethanol (B145695) (kcal/mol)Relative Energy in Water (kcal/mol)
CH Form0.000.000.00
NH Form7.843.503.30
OH Form10.3511.2311.29

Data adapted from theoretical calculations on 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one at the B3LYP/6-31G level. The CH form is set as the reference (0 kcal/mol). ijpcbs.com*

These calculations confirm that while the CH form is energetically favored in nonpolar environments, the stabilization of the NH form in polar media makes its presence more significant. ijpcbs.com The OH form is consistently found to be the least stable in all environments studied. ijpcbs.com

Rearrangement Reactions and Ring Transformations

The pyrazole ring is a stable aromatic system, but under certain conditions, its derivatives can participate in rearrangement reactions and ring transformations, leading to the formation of other heterocyclic structures.

One potential reaction is the Claisen rearrangement. If the OH-tautomer of 1-(4-methoxyphenyl)-1H-pyrazol-3-ol is converted to its O-allyl ether derivative, it could undergo a thermal or acid-catalyzed Claisen rearrangement to yield a C-4 allylated pyrazolone. researchgate.net This type of rearrangement is a powerful tool for C-C bond formation in heterocyclic systems.

Ring transformations of pyrazoles are also known, often initiated by [3+2] cycloaddition reactions. For example, pyrazole derivatives can be synthesized via the ring transformation of other heterocycles like sydnones. tandfonline.comtandfonline.com Conversely, the pyrazole ring itself can be a precursor to other systems. The reaction of a cyanopyrazole with sodium azide (B81097) can lead to the formation of a tetrazole ring. tandfonline.com Subsequent treatment of the resulting tetrazolyl-pyrazole with acetic anhydride (B1165640) can transform the tetrazole ring into an oxadiazole, demonstrating a sequence of ring transformations originating from a pyrazole scaffold. tandfonline.com In some cases, unexpected transformations can occur, such as the conversion of a pyrazolyl-substituted amidrazone into a 1,2,4-triazole (B32235) derivative. researchgate.net These reactions showcase the versatility of the pyrazole nucleus as a building block in synthetic chemistry.

Oxidative and Reductive Transformations

The pyrazolone ring system is susceptible to both oxidative and reductive transformations, which can be modulated by the choice of reagents and reaction conditions.

Oxidative Reactions: The oxidation of pyrazolone derivatives has been a subject of interest, often leading to dimerization or the introduction of oxygen-containing functionalities. While specific studies on the oxidation of this compound are not extensively documented, research on analogous compounds provides significant insights. For instance, the oxidation of 4-alkyl-substituted pyrazolones by atmospheric oxygen has been shown to follow first-order kinetics, yielding 4-hydroxy derivatives. scispace.com This suggests that the C4 position of this compound is a likely site for oxidative attack.

Furthermore, studies on the oxidation of other pyrazole derivatives, such as methylaminopyrazole formamidine (B1211174) with permanganate (B83412), reveal a mechanism involving the formation of an intermediate complex which then decomposes in a rate-determining step to generate a free radical. sciencepublishinggroup.comaun.edu.eg This highlights the potential for both single-electron transfer (SET) and two-electron transfer pathways in the oxidation of pyrazolones. The presence of the electron-donating methoxy group on the N-phenyl ring would likely influence the electron density of the pyrazolone core and, consequently, its susceptibility to oxidation.

Reductive Transformations: The carbonyl group of the pyrazolone ring is a primary target for reduction. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are capable of reducing ketones and aldehydes to alcohols. libretexts.orgrsc.orgyoutube.comkhanacademy.org It is anticipated that these reagents would reduce the C3-carbonyl of this compound to a hydroxyl group, yielding the corresponding 1-(4-methoxyphenyl)-1H-pyrazol-3-ol. The choice of reducing agent and solvent can influence the chemoselectivity of the reaction, particularly if other reducible functional groups are present in a more complex derivative. organic-chemistry.org The reduction of the pyrazolone ring can also be a key step in the synthesis of various biologically active molecules.

Radical Reactions and Their Mechanisms

The involvement of radical species in the chemistry of pyrazolones is an area of growing interest. The ability of pyrazolone derivatives to act as radical scavengers suggests their potential to participate in radical reactions. researchgate.netmdpi.comnih.govmdpi.com

The mechanism of radical involvement can be initiated through various pathways. For example, in the permanganate oxidation of a pyrazole derivative, the proposed mechanism involves the homolytic cleavage of an intermediate complex, leading to the formation of a pyrazolyl radical. sciencepublishinggroup.comaun.edu.eg This radical can then undergo further reactions, such as coupling or reaction with other species in the medium.

Pyrazolone derivatives, including those structurally similar to this compound, have demonstrated significant antioxidant activity by scavenging free radicals. mdpi.comnih.govmdpi.com This activity is often attributed to the ability of the pyrazolone moiety to donate a hydrogen atom or an electron to a radical species, thereby neutralizing it. The resulting pyrazolonyl radical is stabilized by resonance. The specific mechanism of radical scavenging can proceed via hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT), with the predominant pathway often depending on the solvent polarity. nih.gov

Kinetic and Mechanistic Studies

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Determination of Reaction Rates and Activation Energies

Kinetic studies on the oxidation of pyrazolone derivatives have provided valuable data on reaction rates and the factors that influence them. For instance, the air oxidation of 4-alkyl-substituted pyrazolones was found to be a first-order reaction with respect to the pyrazolone concentration. scispace.com The rate of oxidation is influenced by the nature of the substituent at the C4 position.

In a more detailed study on the oxidation of methylaminopyrazole formamidine (MAPF) by permanganate, the reaction exhibited first-order kinetics with respect to the oxidant and fractional-order kinetics with respect to the pyrazole derivative. sciencepublishinggroup.comaun.edu.eg The rate law was derived from a proposed mechanism involving a pre-equilibrium step to form a complex, followed by a rate-determining decomposition of the complex.

Kinetic Data for the Oxidation of a Pyrazole Derivative (MAPF) by Permanganate
ParameterValueConditions
Order with respect to [MnO₄⁻]1Neutral medium, phosphate (B84403) buffer
Order with respect to [MAPF]Fractional-first
Effect of Metal Ions (Ag(I), Cu(II), Al(III))Catalytic, increased rate-

The activation energy (Ea) for the rate-determining step of this reaction was also determined, providing insight into the energy barrier for the transformation. Thermodynamic parameters for the formation of the intermediate complex were also calculated. sciencepublishinggroup.com

Identification and Characterization of Reaction Intermediates

The identification of transient species is a key aspect of mechanistic investigations. In the context of pyrazolone reactions, both intermediate complexes and radical species have been proposed and, in some cases, characterized.

In the permanganate oxidation of a pyrazole derivative, the formation of a 1:1 intermediate complex between the permanganate ion and the pyrazole substrate was inferred from the kinetic data. sciencepublishinggroup.comaun.edu.eg Spectroscopic methods, such as UV-Vis spectrophotometry, are often employed to detect the formation of such complexes.

The involvement of free radicals as intermediates is often supported by indirect evidence, such as the initiation of polymerization of radical-sensitive monomers or the use of radical trapping agents. In the aforementioned oxidation study, the decomposition of the intermediate complex was proposed to yield a free radical derived from the pyrazole, which then reacts further to form the final products. sciencepublishinggroup.com The structure of these intermediates is often elucidated through a combination of experimental data and computational modeling. nih.gov In the synthesis of pyrazole derivatives, various intermediates can be isolated and characterized using techniques like NMR, IR, and mass spectrometry to confirm the reaction pathway. nih.govresearchgate.netderpharmachemica.comnih.gov

Derivatization and Functionalization Strategies for 1 4 Methoxyphenyl 1h Pyrazol 3 2h One

Synthesis of Substituted 1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one Analogues

The synthesis of substituted analogues of this compound is a cornerstone of research in this area, enabling the systematic investigation of structure-activity relationships. A primary and classical method for the synthesis of the pyrazolone (B3327878) core involves the condensation of hydrazines with β-ketoesters. chemimpex.com This fundamental reaction has been adapted and expanded upon to introduce a wide array of substituents onto both the pyrazole (B372694) and the N-phenyl rings.

One common approach is to start with a substituted hydrazine (B178648), such as 2-(4-methoxyphenyl)hydraziniumchloride, and react it with a functionalized β-keto compound like benzoylacetonitrile (B15868). This specific reaction has been shown to be regiospecific, yielding 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. nih.gov The regiospecificity of such reactions is a critical aspect, and unambiguous structural determination often requires techniques like single-crystal X-ray diffraction. nih.gov

Another strategy involves the modification of a pre-formed pyrazole ring. For instance, 1,3-disubstituted-1H-pyrazole-4-carbaldehydes can be synthesized via the Vilsmeier-Haack reaction of the corresponding hydrazones. core.ac.uk This aldehyde functionality then serves as a versatile handle for further elaboration into a variety of heterocyclic systems conjugated with the pyrazole moiety. nih.gov For example, 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde has been used as a starting material to synthesize a series of derivatives, including those incorporating 1,2,4-triazole-3(4H)-one, 1H-pyrazol-5(4H)-one, and pyridine-3-carbonitrile (B1148548) moieties. nih.gov

The table below summarizes some examples of synthesized substituted analogues.

Starting MaterialReagent(s)ProductReference
2-(4-methoxyphenyl)hydraziniumchlorideBenzoylacetonitrile1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine nih.gov
HydrazonesVilsmeier-Haack reagent (e.g., POCl₃, DMF)1,3-Disubstituted-1H-pyrazole-4-carbaldehydes core.ac.uk
1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehydeSemicarbazide, Thiosemicarbazide, Cyanoacetohydrazide, etc.Various conjugated heterocyclic systems nih.gov
3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazoleVilsmeier-Haack reagent (POCl₃, DMF)3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde mdpi.com

Functionalization at Nitrogen and Carbon Positions (e.g., Alkylation, Acylation)

The pyrazolone nucleus of this compound possesses multiple reactive sites, making it amenable to a variety of functionalization reactions, including alkylation and acylation. chemimpex.com These reactions can occur at the nitrogen atoms of the pyrazole ring or at the C-4 position, which is particularly susceptible to electrophilic substitution. chemimpex.com

Alkylation and acylation at the nitrogen positions can lead to a mixture of regioisomers, and thus, achieving regioselectivity is a significant focus of synthetic efforts. The choice of solvent and base can play a crucial role in directing the outcome of N-alkylation reactions on asymmetrically substituted pyrazoles. nih.gov

The C-4 position of the pyrazolone ring is an active methylene (B1212753) group and can be readily functionalized. The Vilsmeier-Haack reaction is a prime example of functionalization at the C-4 position, introducing a formyl group (-CHO). core.ac.ukmdpi.com This formylation provides a key intermediate for further synthetic transformations. For instance, the synthesized 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde was a result of simultaneous formylation at C-4 and chlorination of a side chain. mdpi.com

Acylation at the C-4 position is another important transformation. For example, 1,3,4,5-tetrasubstituted pyrazoles have been synthesized where an acetyl or benzoyl group is introduced at the C-4 position. nih.gov These reactions often proceed through the generation of a nitrilimine as a 1,3-dipole from a hydrazonyl chloride, which then undergoes a 1,3-dipolar cycloaddition with a dipolarophile. nih.gov

Construction of Fused and Spiro Pyrazolone Systems

Building upon the this compound scaffold, more complex architectures such as fused and spiro systems can be constructed. These structures are of significant interest due to their rigid frameworks and potential for diverse biological activities.

Fused Pyrazolone Systems:

The construction of fused pyrazolone systems involves annulating a new ring onto the pyrazolone core. A variety of heterocyclic rings can be fused to the pyrazole ring, leading to novel chemical entities. For example, chromone-fused pyrazoles can be synthesized through tandem reactions of 3-formylchromones with pyrazole derivatives. Another approach involves the Rh(III)-catalyzed [4+3] annulation of 1-phenylpyrazolidinones with propargyl alcohols to yield pyrazolone-fused benzodiazepines. researchgate.net This method is noted for its high efficiency and regioselectivity. researchgate.net

Spiro Pyrazolone Systems:

Spiro pyrazolones are characterized by a common atom shared by two rings. The synthesis of these compounds often involves cascade reactions. For instance, spiro-pyrazolone-tetrahydrofurans/pyrans can be generated through a base-mediated cascade ipso-cyclization of arylidene pyrazolones with haloalcohols. mdpi.combldpharm.com This methodology is advantageous due to its short reaction times, broad substrate scope, and mild, transition-metal-free conditions. mdpi.combldpharm.com Another approach involves a formal [4+2] cyclisation of trans-β-nitro-styrene-derived Morita-Baylis-Hillman (MBH) alcohol with α-arylidene pyrazolone to construct spiro pyrazolone tetrahydropyran (B127337) scaffolds.

The following table provides examples of synthetic strategies for fused and spiro pyrazolone systems.

Reaction TypeReactantsProduct TypeReference
Tandem Reaction3-Formylchromones and Pyrazole derivativesChromone-fused pyrazoles
Rh(III)-catalyzed [4+3] Annulation1-Phenylpyrazolidinones and Propargyl alcoholsPyrazolone-fused benzodiazepines researchgate.net
Base-mediated cascade ipso-cyclizationArylidene pyrazolones and HaloalcoholsSpiro-pyrazolone-tetrahydrofurans/pyrans mdpi.combldpharm.com
Formal [4+2] Cyclisationtrans-β-nitro-styrene-derived MBH alcohol and α-Arylidene pyrazoloneSpiro pyrazolone tetrahydropyran

Regioselective and Stereoselective Derivatization Methodologies

Control over regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules derived from this compound. The pyrazole ring, being unsymmetrical, can lead to the formation of regioisomers upon substitution.

Regioselective Derivatization:

Regioselectivity is a key challenge in the synthesis of substituted pyrazoles. The reaction of unsymmetrical β-dicarbonyl compounds with substituted hydrazines can yield a mixture of isomers. However, in many reported syntheses involving 1-(4-methoxyphenyl)hydrazine, a high degree of regioselectivity is observed. For example, the reaction of 2-(4-methoxyphenyl)hydraziniumchloride with benzoylacetonitrile yields a single regioisomer. nih.gov

The 1,3-dipolar cycloaddition of nitrilimines (generated from hydrazonyl chlorides) with alkynes or alkenes is a powerful tool for the regioselective synthesis of pyrazoles. nih.gov The regiochemical outcome of these cycloadditions can often be predicted and controlled. Furthermore, two-dimensional NMR techniques such as 2D-NOESY and HMBC are instrumental in confirming the regioselectivity of these transformations.

Stereoselective Derivatization:

While the core pyrazolone is planar, the introduction of substituents, particularly in the construction of spiro systems, can create chiral centers. Achieving stereoselectivity in these reactions is a significant synthetic goal. Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of spiro compounds. For instance, cascade Michael-Michael-aldol reactions can afford spirooxindole derivatives in good yields and with high diastereo- and enantioselectivity. nih.gov Similarly, the enantioselective synthesis of spiro pyrazolones bearing four contiguous chiral centers has been achieved through reactions catalyzed by secondary amines. nih.gov

Incorporation into Macrocyclic and Supramolecular Architectures

Based on the conducted literature search, no specific research articles or detailed findings were identified that describe the direct incorporation of the chemical compound “this compound” into macrocyclic or supramolecular architectures. While the synthesis of macrocycles and the study of supramolecular chemistry are broad fields, and pyrazole derivatives, in general, may be utilized in these areas, specific examples and methodologies for the title compound are not available in the reviewed sources.

Advanced Structural Elucidation Methodologies Applied to 1 4 Methoxyphenyl 1h Pyrazol 3 2h One

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of a compound's elemental composition. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), allowing for the calculation of a unique molecular formula.

For 1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one, with a chemical formula of C₁₀H₁₀N₂O₂, the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes. Using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), the monoisotopic mass is calculated to be 190.07423 Da. An experimental HRMS analysis, typically using electrospray ionization (ESI), would be expected to yield a protonated molecule [M+H]⁺ with an m/z value extremely close to 191.08151. umtm.cz The minute difference between the measured mass and the calculated mass provides strong evidence for the proposed molecular formula, effectively ruling out other potential formulas with the same nominal mass.

Parameter Value
Molecular Formula C₁₀H₁₀N₂O₂
Calculated Monoisotopic Mass 190.07423 Da
Expected Ion (ESI+) [M+H]⁺
Calculated Exact Mass of [M+H]⁺ 191.08151 Da
Expected Ion (ESI+) [M+Na]⁺
Calculated Exact Mass of [M+Na]⁺ 213.06345 Da

This interactive table summarizes the key mass spectrometry data for molecular formula determination.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity and bonding framework of a molecule in solution. While one-dimensional (¹H and ¹³C) NMR provides initial information, multi-dimensional techniques are essential for a complete and unambiguous structural assignment. researchgate.net

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the methoxyphenyl ring, the methoxy (B1213986) group, the pyrazolone (B3327878) ring, and the N-H proton. The ¹³C NMR spectrum would similarly show signals for each unique carbon atom. mdpi.com

Two-dimensional (2D) NMR experiments correlate different nuclei, providing a detailed map of the molecular structure. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the target molecule, COSY would show correlations between the adjacent aromatic protons on the 4-methoxyphenyl (B3050149) ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the definitive assignment of carbon signals based on the already assigned proton signals. For instance, the proton signal for the methoxy group would correlate with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu HMBC is crucial for connecting different fragments of the molecule. Key correlations would include the protons on the methoxyphenyl ring to the pyrazole (B372694) carbon attached to the nitrogen, and the protons on the pyrazolone ring to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. princeton.edu This provides conformational information, such as the spatial relationship between the methoxyphenyl ring and the pyrazolone ring.

2D NMR Technique Purpose Expected Key Correlations for this compound
COSY Identifies ¹H-¹H spin-spin coupling networks. slideshare.netCorrelations between ortho- and meta-protons on the 4-methoxyphenyl ring.
HSQC Correlates protons to their directly attached carbons. slideshare.netAromatic protons to their corresponding aromatic carbons; CH₂ protons to the C4 carbon of the pyrazolone ring.
HMBC Shows long-range (2-4 bond) ¹H-¹³C correlations. slideshare.netMethoxy protons to the C4' carbon; aromatic protons to adjacent and ipso-carbons; pyrazolone CH₂ protons to the C=O carbon.
NOESY Reveals through-space proximity of protons. slideshare.netCorrelations between protons on the methoxyphenyl ring and protons on the pyrazolone ring, indicating their spatial orientation.

This interactive table outlines the application of various 2D NMR techniques for structural elucidation.

Solid-State NMR (ssNMR) provides high-resolution structural information for materials in their solid phase. nih.gov It is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. Different polymorphs, having distinct molecular packing and conformations, will produce different chemical shifts in a ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) spectrum. researchgate.netdur.ac.uk Thus, ssNMR can be used to identify the presence of different crystalline forms, quantify the components in a polymorphic mixture, and provide insights into the intermolecular interactions present in the crystal lattice.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline molecule at the atomic level. springernature.com By diffracting X-rays off a single crystal, a precise electron density map can be generated, from which the exact positions of all atoms can be determined.

For this compound, an SCXRD analysis would provide a wealth of information:

Unambiguous Connectivity: It would confirm the bonding arrangement predicted by NMR.

Precise Geometric Parameters: It provides highly accurate measurements of bond lengths, bond angles, and torsion angles. researchgate.netresearchgate.net

Conformational Details: It would reveal the planarity of the pyrazolone and phenyl rings and determine the dihedral angle between them.

Intermolecular Interactions: The analysis reveals how molecules are packed in the crystal lattice, detailing intermolecular forces such as hydrogen bonding and π-π stacking. uomphysics.net

While this compound is not chiral, SCXRD is the gold standard for determining the absolute configuration of chiral molecules by analyzing the anomalous scattering of X-rays. nih.govnih.govresearchgate.netsoton.ac.uk

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for functional group identification and for studying molecular interactions like hydrogen bonding. biointerfaceresearch.comresearchgate.net

For this compound, the spectra would be characterized by several key vibrational bands. The positions of these bands can be further understood and assigned with the aid of Density Functional Theory (DFT) calculations. indexcopernicus.comopenaccesspub.org

Vibrational Mode Expected Wavenumber (cm⁻¹) (FT-IR) Expected Wavenumber (cm⁻¹) (FT-Raman) Description
N-H Stretch3300 - 31003300 - 3100Stretching of the N-H bond in the pyrazolone ring. Its position is sensitive to hydrogen bonding.
Aromatic C-H Stretch3100 - 30003100 - 3000Stretching vibrations of the C-H bonds on the phenyl ring.
Aliphatic C-H Stretch2980 - 28502980 - 2850Asymmetric and symmetric stretching of the methoxy group and CH₂ group in the pyrazolone ring.
C=O Stretch1720 - 16801720 - 1680Strong absorption corresponding to the carbonyl group of the pyrazolone ring. nih.gov
C=N / C=C Stretch1610 - 14501610 - 1450Aromatic ring stretching and C=N stretching within the pyrazolone ring.
C-O-C Stretch1270 - 1230 (asym), 1050 - 1010 (sym)1270 - 1230 (asym), 1050 - 1010 (sym)Asymmetric and symmetric stretching of the aryl-ether linkage of the methoxy group.

This interactive table presents the expected characteristic vibrational frequencies for the target compound.

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence (emission) spectroscopy, provides information about the electronic transitions within a molecule and its resulting optical properties. materialsciencejournal.org The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the conjugated system formed by the aromatic methoxyphenyl ring and the pyrazolone heterocycle. researchgate.net The position and intensity of the absorption maximum (λ_max) can be influenced by the solvent polarity, a phenomenon known as solvatochromism. researchgate.net

Emission (fluorescence) spectroscopy involves measuring the light emitted as the molecule returns from an excited state to the ground state. mdpi.com This provides insight into the nature of the excited state and the efficiency of the radiative decay process. The difference in wavelength between the absorption and emission maxima is known as the Stokes shift. These optical properties are of interest for applications in materials science, such as in the development of fluorescent probes or organic light-emitting diodes (OLEDs). researchgate.net

Computational and Theoretical Chemistry Studies of 1 4 Methoxyphenyl 1h Pyrazol 3 2h One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of Edaravone. These methods model the molecule at the subatomic level to predict its geometry, energy, and orbital distributions.

Density Functional Theory (DFT) is a widely used computational method to investigate the structure-activity relationship of Edaravone and its derivatives. researchgate.netmdpi.com A primary focus of these studies is the analysis of Edaravone's tautomerism, as it can exist in keto, enol, and amine forms. Theoretical analyses have confirmed that the keto-isomer is the most dominant and energetically favored form. nih.govmdpi.com

DFT calculations, often using the B3LYP functional with basis sets such as 6-31G* or 6-311++G(d,p), are employed to determine the stability and reactivity through geometric and energetic parameters. researchgate.netresearchgate.netnih.govresearchgate.netnih.gov These studies have been performed in the gas phase and with solvent models (like the Polarizable Continuum Model, PCM) to simulate aqueous and methanolic environments. researchgate.netresearchgate.net The stability of various tautomers and their corresponding radical forms is crucial for understanding the molecule's antioxidant mechanisms. researchgate.netresearchgate.net For instance, the relative stability of the radical forms, which depends on the specific positions of substituents and their resonance effects, has been extensively studied. mdpi.com

ParameterMethod/Basis SetFindingReference
Tautomer StabilityDFTThe keto-isomer is the most dominant and stable form. nih.govmdpi.com
Solvent EffectsDFT/PCMSolvent decreases the energy barriers for isomerization between tautomers. researchgate.net
Antioxidant ActivityDFT/B3LYP/6-31G*Activity is linked to electron-donating groups (EDGs) and the stability of the resulting radical. researchgate.netmdpi.comnih.gov

While DFT is prevalent, some studies supplement their findings with ab initio calculations. These methods are derived directly from theoretical principles without reliance on experimental data. For example, higher-level methods like RI-MP2 have been used to apply corrections for electron correlation and zero-point energy to DFT results, enhancing the accuracy of tautomeric energy calculations. mdpi.com The choice of basis set, such as the Pople-style 6-31G* or the more flexible 6-311++G(d,p), is critical as it defines the set of functions used to build the molecular orbitals and directly impacts the accuracy of the computed properties. researchgate.netnih.govresearchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is essential for describing the reactivity of molecules. youtube.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. youtube.com

For Edaravone, FMO analysis helps to characterize its chemical reactivity and kinetic stability. researchgate.netresearchgate.net The HOMO-LUMO energy gap (ΔE) is a crucial parameter; a smaller gap suggests higher reactivity. nih.govresearchgate.net The antioxidant properties have been evaluated using parameters derived from FMOs, such as the Ionization Potential (IP), which is the energy required to remove an electron. researchgate.netmdpi.comresearchgate.net Studies show that the N-H tautomer is a better antioxidant via electron abstraction due to its HOMO and IP values. researchgate.net The distribution of HOMO and LUMO orbitals provides insight into the regions of the molecule that are electron-rich or electron-poor. researchgate.netresearchgate.netresearchgate.net

ParameterDescriptionSignificance for EdaravoneReferences
HOMO Highest Occupied Molecular OrbitalRelates to electron-donating ability and antioxidant capacity. researchgate.netresearchgate.netresearchgate.net
LUMO Lowest Unoccupied Molecular OrbitalRelates to electron-accepting ability. researchgate.netresearchgate.netresearchgate.net
Energy Gap (ΔE) Energy difference between HOMO and LUMOIndicates chemical reactivity and stability. nih.govresearchgate.net
Ionization Potential (IP) Energy required to remove an electronUsed to predict antioxidant activity via electron transfer. researchgate.netmdpi.comresearchgate.netnih.gov

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their respective energies. This process involves exploring the molecule's potential energy surface (PES) to identify stable conformers (energy minima) and transition states (saddle points). youtube.com For a flexible molecule like Edaravone, a complete conformational search is a necessary step before optimization to ensure the lowest energy conformer is identified. researchgate.netnih.gov Computational studies on Edaravone have performed extensive conformational searches to identify the most probable intermolecular contacts and their thermodynamic characteristics. nih.gov This is particularly important for understanding how Edaravone molecules interact with each other, such as forming stable dimers stabilized by stacking interactions between the pyrazole (B372694) rings. nih.gov

Simulation of Spectroscopic Data (NMR, IR, UV-Vis) and Validation against Experimental Results

Computational methods can simulate various types of spectra, which can then be compared with experimental data for validation. A detailed analysis of the UV-Vis spectra for both the neutral and anionic forms of Edaravone has been performed using DFT. acs.org The results showed excellent agreement with experimental findings, supporting the reliability of the computational models. acs.org Experimentally, the UV-Visible determination for Edaravone in methanol (B129727) shows a maximum absorbance (λmax) at 245 nm. chemmethod.com The theoretical analysis of the UV-Vis spectrum provides insights into the electronic transitions occurring within the molecule. acs.org

Reaction Mechanism Prediction and Transition State Analysis

A significant area of computational research on Edaravone focuses on predicting the mechanisms of its radical-scavenging activity. researchgate.netvnu.edu.vn DFT calculations are used to explore different reaction pathways and identify the most favorable ones based on thermodynamic and kinetic parameters. researchgate.netvnu.edu.vn

Several mechanisms have been investigated:

Hydrogen Atom Transfer (HAT): It has been proposed that the H-atom at the C4 position of the pyrazole ring is readily abstracted by free radicals. researchgate.net

Single Electron Transfer (SET): The anionic form of Edaravone is particularly effective at scavenging radicals via the SET mechanism. acs.orgresearchgate.net This pathway is often followed by proton transfer, a process known as Sequential Electron Proton Transfer (SEPT), which is proposed as the main mechanism at physiological pH for reaction with hydroxyl radicals. acs.org

Radical Adduct Formation (RAF): This mechanism, where the radical directly adds to the Edaravone molecule, is predicted to be the main pathway for the neutral form's reaction with •OH radicals. acs.org

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, providing valuable insights into its reactivity. chemrxiv.org The MEP map illustrates the electrostatic potential on the surface of a molecule, allowing for the identification of electron-rich and electron-deficient regions. This analysis is instrumental in predicting how a molecule will interact with other chemical species, particularly in identifying sites susceptible to electrophilic and nucleophilic attack. nih.govsemanticscholar.org

The MEP map is color-coded to represent different potential values. Regions with a high electron density, characterized by a negative electrostatic potential (typically colored red), are susceptible to attack by electrophiles. Conversely, areas with a low electron density and a positive electrostatic potential (colored blue) are prone to nucleophilic attack. Green areas represent regions with a neutral or near-zero potential. researchgate.net

For 1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one, the MEP analysis highlights specific reactive centers. The most negative potential is concentrated around the carbonyl oxygen atom of the pyrazolone (B3327878) ring, making it the primary site for electrophilic interactions and hydrogen bond acceptance. The nitrogen atoms within the pyrazole ring also contribute to the electron-rich character of the heterocyclic system.

The methoxy (B1213986) group's oxygen atom on the phenyl ring also represents a region of negative potential, though generally less intense than the carbonyl oxygen. The aromatic rings and the hydrogen atoms, particularly the one attached to the nitrogen (N-H) in the pyrazole ring, exhibit positive electrostatic potential. These electropositive regions are the likely sites for nucleophilic interactions. unar.ac.id This distribution of electrostatic potential is fundamental to understanding the molecule's intermolecular interactions and its binding behavior in biological systems.

Table 1: Predicted Reactive Sites of this compound from MEP Analysis
Molecular RegionElectrostatic PotentialPredicted ReactivityColor on MEP Map
Carbonyl Oxygen (C=O)Most NegativeSite for Electrophilic Attack / H-Bond AcceptorRed
Pyrazole Ring NitrogensNegativeElectrophilic Interaction / H-Bond AcceptorYellow to Orange
Methoxy Oxygen (-OCH₃)NegativeElectrophilic Interaction / H-Bond AcceptorYellow to Orange
N-H ProtonPositiveSite for Nucleophilic Attack / H-Bond DonorBlue
Aromatic ProtonsPositiveSite for Nucleophilic AttackCyan to Blue

Non-Covalent Interactions and Intermolecular Forces Analysis

Non-covalent interactions (NCIs) are the dominant forces governing the supramolecular assembly and crystal packing of molecules. scielo.org.mx For pyrazole derivatives, a variety of intermolecular forces, including hydrogen bonds, C-H···π interactions, and van der Waals forces, play a critical role in stabilizing the crystal lattice. mdpi.comnih.gov Computational methods such as Hirshfeld surface analysis and Reduced Density Gradient (RDG) plots are employed to visualize, characterize, and quantify these weak interactions. nih.govresearchgate.net

In the solid state, this compound is expected to form a stable network through a combination of intermolecular interactions. The most significant of these is likely the hydrogen bond formed between the N-H group of one molecule (donor) and the carbonyl oxygen (C=O) of an adjacent molecule (acceptor). This type of interaction often leads to the formation of dimers or chains. researchgate.net

Table 2: Potential Non-Covalent Interactions in Crystalline this compound
Interaction TypeDonor GroupAcceptor GroupSignificance
Hydrogen BondN-H (Pyrazole)C=O (Pyrazole)Primary interaction, likely forms dimers or chains. researchgate.net
C-H···O InteractionC-H (Aromatic/Methyl)C=O or -OCH₃Contributes to the three-dimensional network. nih.gov
C-H···N InteractionC-H (Aromatic)N (Pyrazole)Links molecular chains into a larger assembly. nih.gov
π-π StackingPhenyl RingPhenyl/Pyrazole RingStabilizes packing through aromatic ring interactions.
Van der Waals ForcesEntire MoleculeEntire MoleculeGeneral contribution to crystal packing, visualized by Hirshfeld H···H contacts. nih.gov

Applications of 1 4 Methoxyphenyl 1h Pyrazol 3 2h One in Chemical Science

Role as a Versatile Synthetic Intermediate and Building Block in Organic Synthesis

1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one is a highly valued intermediate in organic synthesis, primarily owing to the reactive nature of its pyrazolone (B3327878) ring. The presence of multiple reaction sites allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of a wide array of heterocyclic compounds.

One of the key reactions that underscores its utility is the Vilsmeier-Haack reaction. This reaction introduces a formyl group at the 4-position of the pyrazole (B372694) ring, yielding derivatives such as 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. mdpi.com This formylated product serves as a versatile scaffold for the synthesis of more complex molecules, including materials for solar cells and organic light-emitting diodes (OLEDs). mdpi.com

Furthermore, the pyrazolone core of this compound can be utilized as a building block for the construction of various other heterocyclic systems. For instance, derivatives of this compound can be used to synthesize a range of heterocyclic compounds, including 1,2,4-triazoles, other pyrazol-5(4H)-ones, pyridines, and pyrimidines. nih.gov These syntheses typically involve the reaction of a functionalized pyrazole derivative with reagents like semicarbazide, thiosemicarbazide, or various dicarbonyl compounds. nih.gov

The versatility of this compound as a synthetic intermediate is further highlighted by its role in the preparation of compounds with specific biological activities. For example, it can be a starting material in the synthesis of molecules designed as COX-2 inhibitors, where the pyrazole structure is a key pharmacophore. nih.gov The ability to readily modify the pyrazolone ring allows for the systematic exploration of structure-activity relationships in medicinal chemistry.

Table 1: Examples of Heterocyclic Systems Synthesized from Pyrazole Intermediates

Starting Material Reagent(s) Resulting Heterocycle
1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde Semicarbazide/Thiosemicarbazide 1,2,4-triazole-3(4H)-one
1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde Cyanoacetohydrazide 1H-pyrazol-4-carbonitrile

Potential in Ligand Design for Coordination Chemistry and Catalysis

The pyrazolone scaffold, with its nitrogen and oxygen donor atoms, is an excellent candidate for the design of ligands in coordination chemistry. The ability of this compound and its derivatives to form stable complexes with a variety of metal ions has led to their exploration in the development of novel catalysts and functional materials.

Pyrazolone derivatives are known to act as chelating ligands, forming stable complexes with a range of metal ions. These complexes can exhibit diverse coordination geometries and nuclearities. The specific coordination behavior is influenced by the nature of the metal ion, the substituents on the pyrazole ring, and the reaction conditions. For instance, pyrazolones have been shown to form complexes with catalytic activity and interesting photophysical properties.

While specific studies on the catalytic applications of this compound are emerging, the broader class of pyrazolone-based ligands has shown promise in organometallic catalysis. The electronic properties of the ligand, which can be tuned by substituents like the methoxyphenyl group, can influence the reactivity and selectivity of the metal center in catalytic transformations. The development of chiral pyrazolone ligands is also an active area of research, with the goal of creating enantioselective catalysts for asymmetric synthesis.

Integration into Advanced Materials Research

The unique electronic and photophysical properties of pyrazolone derivatives have made them attractive candidates for integration into advanced materials. The presence of a conjugated system in this compound and its derivatives can give rise to interesting optical and electronic properties.

Research has shown that pyrazole derivatives can serve as versatile scaffolds in the synthesis of materials for solar cells and organic light-emitting diodes (OLEDs). mdpi.com The ability to functionalize the pyrazole ring allows for the fine-tuning of the material's properties, such as its absorption and emission spectra, and its charge transport characteristics.

Furthermore, pyrazolones have been investigated for their potential in the development of azo colorants and complexes with interesting photophysical properties. The methoxyphenyl group can influence the electronic structure of the molecule, which in turn affects its interaction with light. This makes these compounds promising for applications in optical materials and devices.

Use in Analytical Chemistry as a Probe or Reagent

The ability of pyrazolones to form stable and often colored complexes with metal ions has led to their use in analytical chemistry. These compounds can serve as sensitive and selective reagents for the detection and quantification of metal ions.

Pyrazolone derivatives have been successfully applied to the solvent extraction of metal ions and for other analytical purposes. The formation of a colored complex upon interaction with a specific metal ion can be used for colorimetric analysis, providing a simple and cost-effective method for metal ion detection. The selectivity of these reagents can be tuned by modifying the substituents on the pyrazolone ring, allowing for the development of probes for specific metal ions.

Contribution to Dye Chemistry and Chromogenic Systems

The pyrazolone nucleus is a key component in many dyes and chromogenic systems. The extended conjugation and the presence of electron-donating and electron-withdrawing groups in pyrazolone derivatives can lead to intense color and interesting photophysical properties.

This compound and its derivatives can be used in the preparation of azo dyes. The reaction of the pyrazolone with a diazonium salt leads to the formation of a highly colored azo compound. The color of the resulting dye can be modulated by the nature of the substituents on both the pyrazolone and the diazonium salt. The methoxyphenyl group, being an electron-donating group, can influence the color of the dye by affecting the energy of the electronic transitions. These dyes can find applications in various fields, including textiles, printing, and as indicators.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
1,2,4-triazole (B32235)
1H-pyrazol-5(4H)-one
Pyridine
Pyrimidine
Semicarbazide
Thiosemicarbazide

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one and its derivatives?

  • Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using precursors like 5-nitroso-1H-pyrazole and 1-ethynyl-4-methoxybenzene in THF/water (1:1). Purification involves three-step extraction and column chromatography . Derivatives are often prepared by alkylation or arylation at the pyrazole N1 position, as seen in analogues with substituted phenyl groups .

Q. How is structural characterization performed for this compound?

  • Methodology :

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and regiochemistry. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while pyrazole C=O appears at ~165 ppm in 13C^{13}\text{C} spectra .
  • MS : ESI-MS provides molecular weight validation (e.g., m/z 254.1 [M+H]+ for naphthyl-substituted derivatives) .
  • Elemental Analysis : Used to verify purity (>95%) and stoichiometry (e.g., C 70.94%, H 6.02%, N 16.54% for methylnaphthyl derivatives) .

Advanced Research Questions

Q. What crystallographic tools are used to resolve structural ambiguities in pyrazolone derivatives?

  • Methodology : SHELX software (e.g., SHELXL, SHELXS) is employed for small-molecule refinement. For example, (4Z)-4-[(2E)-1-hydroxy-3-(4-methoxyphenyl)prop-2-enylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one was resolved using SHELX-76, with hydrogen-bonding patterns analyzed via graph-set theory .

Q. How do substituents on the pyrazole ring influence bioactivity?

  • Structure-Activity Relationship (SAR) :

  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., Cl) show enhanced activity against Staphylococcus aureus (MIC 8 µg/mL) compared to methoxy-substituted analogues (MIC 16 µg/mL) .

  • Antioxidant Potential : Azo-linked derivatives (e.g., with trihydroxyphenyl groups) exhibit radical scavenging via phenolic -OH groups, validated by DPPH assays .

    SubstituentBioactivity (MIC, µg/mL)Target OrganismReference
    4-Methoxy16S. aureus
    3,5-Dichloro8S. aureus

Q. What experimental strategies address contradictions in spectroscopic vs. crystallographic data?

  • Case Study : A study on (E)-1-(2,4-dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one revealed discrepancies between NMR-predicted conformation and X-ray-resolved Z-isomer geometry. Resolution involved DFT calculations to model tautomeric equilibria and solvent effects .

Q. How is hydrogen-bonding topology analyzed in pyrazolone crystals?

  • Methodology : Graph-set analysis (e.g., Etter’s formalism) identifies patterns like R22(8)\text{R}_2^2(8) rings in (4Z)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene) derivatives. These interactions stabilize crystal packing and influence solubility .

Data Contradiction & Validation

Q. Why do similar derivatives show divergent antimicrobial results in replicate studies?

  • Root Cause : Variability in purity (e.g., residual Cu catalysts in CuAAC syntheses) or assay conditions (e.g., disc diffusion vs. broth microdilution). For example, a 3.3% Co impurity in dental fillings skewed antimicrobial testing for a related compound .
  • Mitigation : LC-MS purity validation (>98%) and standardized CLSI/MH guidelines for bioassays .

Methodological Recommendations

  • Synthesis : Optimize CuAAC conditions (50°C, 16 hr) with 10 mol% CuSO4_4/Na2_2SO3_3 for >60% yield .
  • Crystallography : Use SHELXL for high-resolution refinement and Mercury software for hydrogen-bond visualization .
  • SAR Studies : Prioritize halogenated derivatives for antimicrobial screens and azo-linked analogues for antioxidant assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.